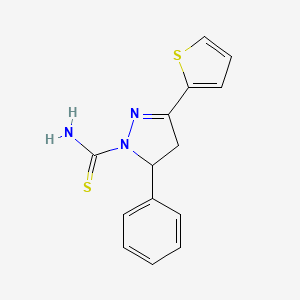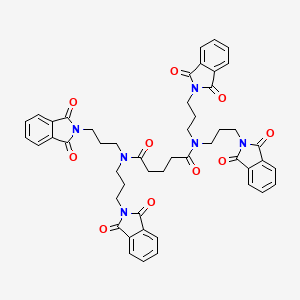
2-(2,4-Dinitrophenyl)-4H-3,1-benzoxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dinitrophenyl)-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a benzoxazinone ring system substituted with a 2,4-dinitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dinitrophenyl)-4H-3,1-benzoxazin-4-one typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate benzoxazinone precursor. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of acidic catalysts like sulfuric acid to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the compound’s purity and yield.
化学反応の分析
Types of Reactions
2-(2,4-Dinitrophenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Addition-Elimination Reactions: This compound can participate in addition-elimination reactions, particularly with carbonyl compounds, forming hydrazones.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrazine derivatives, strong acids like sulfuric acid, and various nucleophiles. Reaction conditions typically involve moderate temperatures and the use of solvents such as methanol or ethanol .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions may yield substituted benzoxazinones, while addition-elimination reactions can produce hydrazone derivatives .
科学的研究の応用
2-(2,4-Dinitrophenyl)-4H-3,1-benzoxazin-4-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for detecting carbonyl compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(2,4-Dinitrophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in addition-elimination reactions with carbonyl groups. This interaction can lead to the formation of stable hydrazone derivatives, which are useful in various chemical and biological applications .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenol: Known for its use as an uncoupling agent in biochemical studies.
2,4-Dinitrophenylhydrazine: Commonly used in analytical chemistry for detecting carbonyl compounds.
Uniqueness
2-(2,4-Dinitrophenyl)-4H-3,1-benzoxazin-4-one is unique due to its benzoxazinone ring system, which imparts distinct chemical properties and reactivity compared to other dinitrophenyl compounds. This uniqueness makes it valuable in specific scientific and industrial applications .
特性
分子式 |
C14H7N3O6 |
|---|---|
分子量 |
313.22 g/mol |
IUPAC名 |
2-(2,4-dinitrophenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H7N3O6/c18-14-9-3-1-2-4-11(9)15-13(23-14)10-6-5-8(16(19)20)7-12(10)17(21)22/h1-7H |
InChIキー |
ZHIDETZOYSQSGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Triphenyl[2-(triphenylphosphonio)ethyl]phosphonium dibromide](/img/structure/B11957943.png)

![2,3,4,5-Tetrachloro-6-[(2-methyl-3-nitroanilino)carbonyl]benzoic acid](/img/structure/B11957966.png)











